molecular formula C17H12BrF3N2O2 B5224503 1-(3-bromobenzoyl)-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

1-(3-bromobenzoyl)-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B5224503
M. Wt: 413.2 g/mol
InChI Key: VALJIBFIAHTUET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bromobenzoyl)-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrazolone derivative that exhibits interesting biochemical and physiological effects, making it an attractive molecule for further investigation.

Mechanism of Action

The mechanism of action of 1-(3-bromobenzoyl)-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves the inhibition of various signaling pathways that are critical for cancer cell survival and proliferation. The compound has been shown to inhibit the activity of several enzymes, including AKT, mTOR, and ERK, which are known to promote cancer cell growth and survival.
Biochemical and physiological effects:
Apart from its anticancer activity, 1-(3-bromobenzoyl)-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has also been studied for its potential effects on various biochemical and physiological processes. Studies have shown that the compound exhibits anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. It also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-bromobenzoyl)-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its potent activity against cancer cells. This makes it an attractive molecule for the development of new anticancer drugs. However, one of the limitations is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of 1-(3-bromobenzoyl)-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. One of the main areas of interest is in the development of new anticancer drugs based on this compound. Further studies are needed to investigate its potential toxicity and pharmacokinetic properties in vivo. Additionally, studies are needed to investigate its potential applications in other areas, such as neurodegenerative diseases and inflammation.
In conclusion, 1-(3-bromobenzoyl)-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a promising compound with potential applications in various fields of scientific research. Its potent anticancer activity, anti-inflammatory activity, and neuroprotective effects make it an attractive molecule for further investigation. However, further studies are needed to fully understand its mechanism of action and potential applications in vivo.

Synthesis Methods

The synthesis of 1-(3-bromobenzoyl)-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can be achieved through several methods. One of the most common methods involves the reaction of 3-bromobenzoyl chloride with 3-phenyl-4,5-dihydro-1H-pyrazole-5-carbaldehyde in the presence of a base such as triethylamine. This is followed by the addition of trifluoroacetic acid to the resulting compound to yield the final product.

Scientific Research Applications

1-(3-bromobenzoyl)-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas is in the development of new drugs for the treatment of cancer. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

(3-bromophenyl)-[5-hydroxy-3-phenyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrF3N2O2/c18-13-8-4-7-12(9-13)15(24)23-16(25,17(19,20)21)10-14(22-23)11-5-2-1-3-6-11/h1-9,25H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALJIBFIAHTUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1(C(F)(F)F)O)C(=O)C2=CC(=CC=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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